molecular formula C22H16ClN3O3 B302928 N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Katalognummer B302928
Molekulargewicht: 405.8 g/mol
InChI-Schlüssel: NPPPBIFKRKHJFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of ATP in cancer cells. CPI-613 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.

Wirkmechanismus

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide needs to be further elucidated to better understand its effects on cancer cells.
4. Biomarker identification: Biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide need to be identified to help guide patient selection for clinical trials and treatment.
5. Formulation optimization: The formulation of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide needs to be optimized to improve its stability and bioavailability.
Conclusion
N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a novel anticancer agent that targets the TCA cycle in cancer cells. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. Further research is needed to determine its safety and efficacy in humans and to optimize its formulation and dosing schedule. N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has the potential to be a valuable addition to the arsenal of anticancer agents available for the treatment of various types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is that it has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. Additionally, its mechanism of action is unique and targets a metabolic pathway that is essential for cancer cell survival. However, one limitation of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the research on N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. Some of the potential areas of investigation include:
1. Clinical trials: The safety and efficacy of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide need to be evaluated in clinical trials to determine its potential as a therapeutic agent for cancer.
2. Combination therapy: N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has shown promising results in combination with other anticancer agents. Further research is needed to determine the optimal combination therapies and dosing schedules.
3.

Synthesemethoden

The synthesis of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves several steps, including the condensation of 3-chloro-2-methylbenzoyl chloride and 3-pyridinemethanol, followed by the reaction with isoindoline-1,3-dione. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis and inhibit tumor growth in these models, both as a single agent and in combination with other anticancer agents. N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Eigenschaften

Produktname

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Molekularformel

C22H16ClN3O3

Molekulargewicht

405.8 g/mol

IUPAC-Name

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C22H16ClN3O3/c1-13-18(23)5-2-6-19(13)25-20(27)15-7-8-16-17(10-15)22(29)26(21(16)28)12-14-4-3-9-24-11-14/h2-11H,12H2,1H3,(H,25,27)

InChI-Schlüssel

NPPPBIFKRKHJFY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Kanonische SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.